

# molecular weight of 1H-1,2,3-Triazole-4-carbonitrile

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## Compound of Interest

Compound Name: 1H-1,2,3-Triazole-4-carbonitrile

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An In-Depth Technical Guide to **1H-1,2,3-Triazole-4-carbonitrile**: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, prized for its unique combination of chemical stability, dipolar nature, and hydrogen bonding capabilities.<sup>[1]</sup> Within this class of heterocycles, **1H-1,2,3-Triazole-4-carbonitrile** has emerged as a particularly valuable and versatile building block. Its dual functionality—the stable triazole ring and the reactive nitrile group—provides a powerful platform for the synthesis of complex molecular architectures. This guide offers a comprehensive technical overview of **1H-1,2,3-Triazole-4-carbonitrile**, detailing its fundamental properties, synthesis, reactivity, and critical applications in the development of novel therapeutics, particularly in the realm of oncology. We will explore the causality behind synthetic choices and provide field-proven insights into its utilization as a strategic precursor for combinatorial drug discovery libraries.

## Core Physicochemical & Structural Properties

**1H-1,2,3-Triazole-4-carbonitrile** is a small, planar heterocyclic compound. The triazole ring provides a rigid scaffold, while the nitrile group serves as a versatile chemical handle for further elaboration. Its fundamental properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>3</sub> H <sub>2</sub> N <sub>4</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	94.076 g/mol	<a href="#">[2]</a>
Exact Mass	94.027946081 Da	<a href="#">[2]</a> <a href="#">[5]</a>
CAS Number	18755-49-2	<a href="#">[2]</a> <a href="#">[6]</a>
Canonical SMILES	<chem>C1=NNN=C1C#N</chem>	<a href="#">[2]</a> <a href="#">[5]</a>
Hydrogen Bond Donors	1	<a href="#">[2]</a>
Hydrogen Bond Acceptors	3	<a href="#">[2]</a>
Topological Polar Surface Area	69.6 Å <sup>2</sup>	
LogP (Predicted)	-0.4	<a href="#">[2]</a>

The presence of four nitrogen atoms makes the molecule relatively polar, contributing to its predicted low LogP value. The triazole proton is weakly acidic, allowing for N-substitution, while the three ring nitrogens and the nitrile nitrogen can act as hydrogen bond acceptors, a crucial feature for molecular recognition at biological targets.[\[1\]](#)

## Synthesis of 1H-1,2,3-Triazole-4-carbonitrile: A Validated Protocol

The synthesis of substituted **1H-1,2,3-triazole-4-carbonitriles** is well-documented, often starting from more readily available 1,2,3-triazole-4-carboxylic acids.[\[7\]](#)[\[8\]](#) The conversion of the carboxylic acid to the carbonitrile is a robust two-step process involving the formation of a primary amide intermediate, followed by dehydration.

### Causality in Reagent Selection:

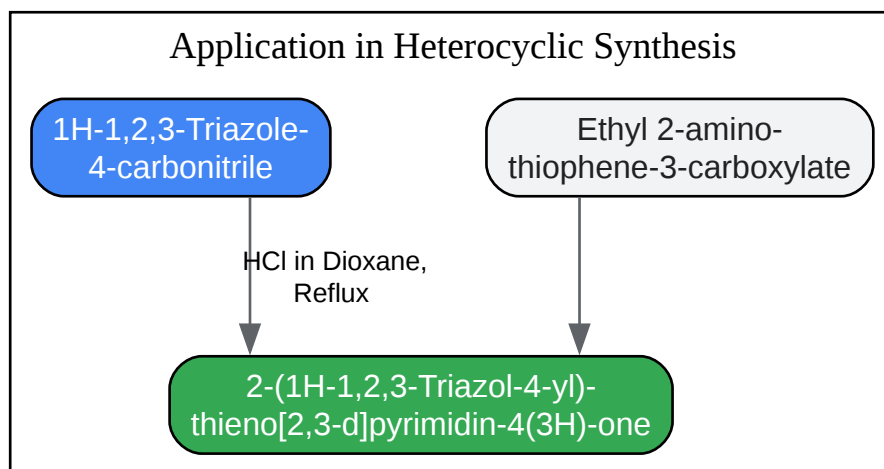
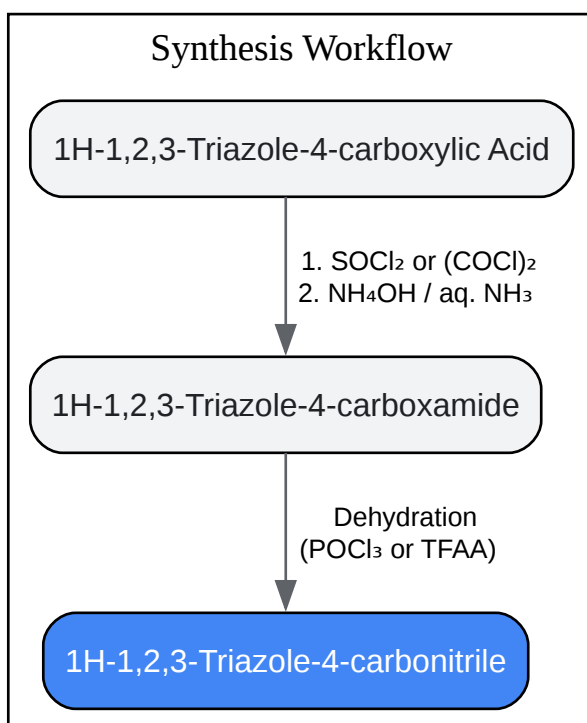
The choice of dehydrating agent is critical for the efficiency of the final step.

- Phosphoryl chloride (POCl<sub>3</sub>): A powerful and cost-effective dehydrating agent. The reaction mechanism involves the formation of a phosphate ester intermediate with the amide's

tautomeric imidic acid form, which then eliminates to form the nitrile. It often requires elevated temperatures (reflux).[7][8]

- Trifluoroacetic anhydride (TFAA): A highly effective dehydrating agent that allows the reaction to proceed under milder conditions (0 °C to room temperature), which can be advantageous for sensitive substrates.[7]

The following diagram and protocol outline a general, validated workflow for this transformation.



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